molecular formula C8H17NaO5S B12663467 Sodium 2-ethyl-3-hydroxyhexyl sulphate CAS No. 84962-92-5

Sodium 2-ethyl-3-hydroxyhexyl sulphate

Cat. No.: B12663467
CAS No.: 84962-92-5
M. Wt: 248.27 g/mol
InChI Key: ILQMPQOCAOYYHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-ethyl-3-hydroxyhexyl sulphate is synthesized through the esterification of 2-ethyl-3-hydroxyhexanol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-ethyl-3-hydroxyhexanol and sulfuric acid, are mixed in reactors, and the resulting ester is neutralized with sodium hydroxide. The product is then purified and concentrated for commercial use .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-ethyl-3-hydroxyhexyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-ethyl-3-hydroxyhexyl sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-ethyl-3-hydroxyhexyl sulphate involves its ability to reduce surface tension and disrupt lipid membranes. This property makes it effective in breaking down cell membranes in biological applications and enhancing the solubility of hydrophobic compounds in industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-ethyl-3-hydroxyhexyl sulphate is unique due to its specific chain length and hydroxyl group, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over surfactant behavior .

Properties

CAS No.

84962-92-5

Molecular Formula

C8H17NaO5S

Molecular Weight

248.27 g/mol

IUPAC Name

sodium;(2-ethyl-3-hydroxyhexyl) sulfate

InChI

InChI=1S/C8H18O5S.Na/c1-3-5-8(9)7(4-2)6-13-14(10,11)12;/h7-9H,3-6H2,1-2H3,(H,10,11,12);/q;+1/p-1

InChI Key

ILQMPQOCAOYYHC-UHFFFAOYSA-M

Canonical SMILES

CCCC(C(CC)COS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.